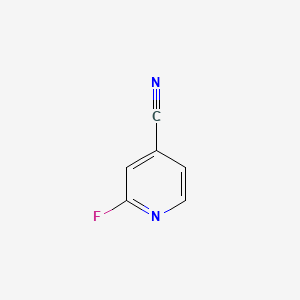

2-Fluoroisonicotinonitrile

Description

Significance and Research Trajectory of Fluorinated Pyridine (B92270) Derivatives

Fluorinated pyridine derivatives represent a class of compounds of immense interest in medicinal chemistry, agrochemicals, and materials science. mdpi.comresearchgate.net The incorporation of fluorine into a pyridine ring can profoundly alter a molecule's physical and chemical properties, such as its metabolic stability, lipophilicity, and binding affinity to biological targets. frontiersin.org This is due to the unique characteristics of the fluorine atom, including its small size, high electronegativity, and the strength of the carbon-fluorine bond. mdpi.com Consequently, these derivatives are integral to the design of new drugs and bioactive compounds. researchgate.netfrontiersin.org

The research trajectory of fluorinated pyridines has evolved from challenging early syntheses to the development of highly sophisticated and selective fluorination methods. The synthesis of perfluoropyridine, for example, was initially met with difficulties, yielding low quantities of the desired product. mdpi.com Over time, methods improved, such as reacting pentachloropyridine (B147404) with anhydrous potassium fluoride (B91410), which became a standard for commercial synthesis. mdpi.com Modern research has focused on developing regioselective methods to introduce fluorine at specific positions on the pyridine ring. acs.org For example, Rh(III)-catalyzed C–H functionalization has been developed as a one-step method to prepare 3-fluoropyridines from readily available starting materials. acs.org This continuous development of synthetic techniques has expanded the accessibility and variety of fluorinated pyridine building blocks available to researchers.

Historical Context of Isonicotinonitrile Derivatives in Chemical Science

Isonicotinonitrile, also known as 4-cyanopyridine, and its derivatives are foundational compounds in heterocyclic chemistry. researchgate.net Historically, derivatives of the isonicotinic acid structure have had a significant impact, most notably with the development of the anti-tuberculosis drug isoniazid. While not a direct derivative of isonicotinonitrile, isoniazid's prominence drew attention to the pharmaceutical potential of the isonicotinoyl scaffold.

In the field of coordination chemistry, isonicotinonitrile has been extensively studied as a versatile ligand. researchgate.net Its structure features two potential coordination sites: the pyridine ring nitrogen and the nitrile group nitrogen. This allows it to act as a monodentate ligand, binding to a metal center through the pyridine nitrogen, or as a bidentate ligand, bridging two metal atoms. researchgate.net This bridging capability has been exploited to construct coordination polymers and metal-organic frameworks (MOFs), materials with potential applications in catalysis, gas storage, and separation. researchgate.net The study of how isonicotinonitrile and its derivatives coordinate with various transition metals has provided fundamental insights into the construction of complex supramolecular architectures. researchgate.net

Structure

3D Structure

Propriétés

IUPAC Name |

2-fluoropyridine-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3FN2/c7-6-3-5(4-8)1-2-9-6/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYQMGPSBUBTNJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1C#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40475596 | |

| Record name | 4-Cyano-2-fluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40475596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3939-14-8 | |

| Record name | 4-Cyano-2-fluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40475596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Cyano-2-fluoropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for 2 Fluoroisonicotinonitrile

Established Synthetic Pathways

Halogenation-Cyclization Approaches and Fluorination Modifications

Halogenation-cyclization reactions represent a fundamental strategy in the synthesis of heterocyclic compounds. mdpi.com In the context of 2-fluoroisonicotinonitrile, this approach would conceptually involve the formation of a pyridine (B92270) ring system followed by or concurrent with the introduction of the fluorine and cyano functionalities. A common strategy involves the cyclization of appropriately substituted acyclic precursors, where a halogenating agent can initiate or facilitate the ring closure. mdpi.com For instance, iodine-mediated cyclization has been shown to be effective in creating functionalized chromones, a different heterocyclic system, highlighting the potential of halogens to induce cyclization. organic-chemistry.org

Modification of existing pyridine rings through fluorination is another critical aspect. While direct fluorination of pyridine rings can be challenging, various methods have been developed. These often involve nucleophilic aromatic substitution (SNAr) reactions on activated pyridine derivatives. For example, a chloro or nitro group at the 2-position of the isonicotinonitrile scaffold can be displaced by a fluoride (B91410) ion.

A notable example of a related transformation is the halogenation of 2-trifluoromethylindole, which readily undergoes halogenation at the 3-position. mdpi.com This demonstrates the reactivity of halogenating agents with electron-deficient heterocyclic systems. The synthesis of 1,2-cis C-aryl furanosides through a halogenation-induced deaminative cyclization further illustrates the power of halogenation to activate otherwise inert bonds and promote cyclization, a principle that can be conceptually applied to the synthesis of complex pyridines. rsc.orgnih.gov

Precursor Transformations for this compound Synthesis

The synthesis of this compound often relies on the transformation of readily available precursors. A key strategy involves the use of functionalized nitriles as building blocks. usp.br The cyano group is a valuable functional group in directed ortho metalation (DoM) strategies, which allow for the regioselective functionalization of aromatic rings. usp.br

One common precursor is 4-cyano-2-fluoropyridine. chemicalbook.com The synthesis of this intermediate can be achieved through various routes, often starting from a more basic pyridine derivative. Subsequent transformations can then lead to the desired this compound. Another approach involves the use of bis(2,2,2-trifluoroethyl) phosphonate (B1237965) as a precursor for the synthesis of H-phosphonates, showcasing how fluorinated starting materials can be used to build more complex molecules. mdpi.com

The regioselective metalation of fluorinated nitriles, followed by reaction with an electrophile, is a powerful tool for introducing additional functional groups. usp.br For example, the use of TMPMgCl·LiCl or (TMP)₂Zn·2MgCl₂·2LiCl allows for the specific metalation of fluorinated benzonitriles and pyridinenitriles, which can then be functionalized. usp.br This highlights a pathway where a precursor nitrile is first fluorinated and then further modified, or a fluorinated precursor is functionalized to introduce the cyano group.

Advanced Synthetic Approaches

Electrochemical Synthesis Pathways Involving this compound

Electrochemical synthesis, or electrosynthesis, has emerged as a powerful and sustainable alternative to traditional chemical synthesis. gamry.com This technique utilizes an electric current to drive chemical reactions, often at lower temperatures and pressures and with less waste generation. gamry.com In the context of this compound, electrochemical methods can be employed for various transformations.

One notable application is the electrochemical pyridylation of inert N-heterocycles. nih.gov In a specific example, this compound was successfully used as a substrate in an electrochemical reaction to produce a bidentate nitrogen ligand. rsc.org This process, mediated by an ammonium (B1175870) cation, proceeds via a dual proton-coupled electron transfer (PCET) mechanism. nih.govrsc.org The reaction is carried out in an undivided cell with carbon rods as both the anode and cathode, under a nitrogen atmosphere. nih.gov This method avoids the need for transition metals and harsh chemical reagents. rsc.org

Electrosynthesis has also been utilized for the synthesis of various organosulfur compounds, demonstrating its versatility in creating a range of functional molecules. cardiff.ac.uk The principles of electrosynthesis, such as precise control over reaction conditions through applied potential, make it an attractive method for developing novel synthetic routes to complex molecules like this compound and its derivatives. gamry.com

| Parameter | Description | Reference |

| Reaction Type | Electrochemical pyridylation | nih.govrsc.org |

| Substrate | This compound | rsc.org |

| Key Mediator | Ammonium cation | nih.govrsc.org |

| Mechanism | Dual Proton-Coupled Electron Transfer (PCET) | nih.govrsc.org |

| Electrodes | Carbon rods (anode and cathode) | nih.gov |

| Atmosphere | Nitrogen | nih.gov |

| Advantages | Avoids transition metals and harsh reagents | rsc.org |

Metal-Catalyzed Coupling Reactions in the Synthesis of this compound Derivatives

Transition metal-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. eie.grwiley-vch.de These reactions, such as the Suzuki-Miyaura, Negishi, and Sonogashira couplings, provide efficient pathways to construct complex molecules from simpler building blocks. eie.grumb.edu

In the synthesis of derivatives of this compound, metal-catalyzed coupling reactions play a crucial role. For instance, after regioselective metalation of this compound to generate an organozinc or organomagnesium species, a palladium-catalyzed Negishi cross-coupling can be employed to introduce aryl groups. usp.br This involves the reaction of the generated organometallic species with an iodoarene in the presence of a palladium catalyst. usp.br

The versatility of these coupling reactions allows for the introduction of a wide range of substituents onto the pyridine ring, enabling the synthesis of a diverse library of this compound derivatives. The choice of catalyst, ligands, and reaction conditions is critical for achieving high yields and selectivity. sioc-journal.cn The development of heterogeneous catalysts, where the metal catalyst is supported on a solid material, is an active area of research aimed at improving catalyst recyclability and reducing metal contamination in the final product. sioc-journal.cn

| Reaction Type | Description | Key Components | Reference |

| Negishi Cross-Coupling | Forms a C-C bond between an organozinc compound and an organic halide. | Organozinc species, organic halide (e.g., iodoarene), Palladium catalyst. | usp.brumb.edu |

| Suzuki-Miyaura Coupling | Forms a C-C bond between an organoboron compound and an organic halide. | Organoboron compound, organic halide, Palladium catalyst, Base. | eie.grwiley-vch.de |

| Sonogashira Coupling | Forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. | Terminal alkyne, aryl/vinyl halide, Palladium catalyst, Copper(I) co-catalyst, Amine base. | umb.edu |

Green Chemistry and Sustainable Synthesis Considerations for this compound

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. mlsu.ac.inacs.org When considering the synthesis of this compound, several green chemistry principles can be applied to enhance its sustainability.

One key principle is atom economy , which seeks to maximize the incorporation of all materials used in the process into the final product. acs.org Synthetic routes with high atom economy minimize waste generation. semanticscholar.org Another important aspect is the use of safer solvents and auxiliaries . mlsu.ac.in The development of reactions that can be conducted in water or other environmentally benign solvents is a major goal of green chemistry. researchgate.net

Catalysis is a cornerstone of green chemistry, as catalytic reagents are generally superior to stoichiometric reagents in terms of efficiency and waste reduction. acs.org The use of recyclable heterogeneous catalysts further enhances the greenness of a process. sioc-journal.cnEnergy efficiency is another consideration, with a preference for reactions that can be conducted at ambient temperature and pressure. mlsu.ac.in

Electrochemical synthesis aligns well with several green chemistry principles. It often uses electricity as a "clean" reagent, can be performed under mild conditions, and can reduce the need for hazardous oxidizing and reducing agents. gamry.com The use of renewable feedstocks is also a key aspect of sustainable chemistry. mlsu.ac.in While not yet a common practice for the synthesis of this compound, future research may explore pathways that utilize biomass-derived starting materials. scirp.org

Reactivity and Mechanistic Studies of 2 Fluoroisonicotinonitrile

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a cornerstone of the reactivity of 2-fluoroisonicotinonitrile. The reaction proceeds via a two-step addition-elimination mechanism. In the first, rate-determining step, a nucleophile attacks the carbon atom bearing the fluorine, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. rsc.orgnih.gov The electron-withdrawing nature of both the pyridine (B92270) nitrogen and the para-cyano group effectively stabilizes this intermediate through resonance, thereby facilitating the reaction. nih.gov In the second step, the fluoride (B91410) ion is eliminated, and the aromaticity of the ring is restored.

The fluorine atom is an excellent leaving group in SNAr reactions on heteroaromatic rings. The high electronegativity of fluorine polarizes the C-F bond, making the carbon atom highly electrophilic and susceptible to nucleophilic attack. nih.gov Studies comparing halopyridines have shown that 2-fluoropyridines are significantly more reactive than their 2-chloro counterparts. For instance, the reaction of 2-fluoropyridine (B1216828) with sodium ethoxide in ethanol (B145695) is reported to be 320 times faster than that of 2-chloropyridine. mdpi.com This enhanced reactivity allows SNAr reactions on this compound to be carried out under mild conditions, accommodating a wide range of nucleophiles.

A diverse array of nucleophiles can be employed to displace the fluoride in this compound, leading to a variety of substituted isonicotinonitriles. These include oxygen nucleophiles (alcohols, phenols), nitrogen nucleophiles (amines, amides, N-heterocycles), and sulfur nucleophiles (thiols). mdpi.com

| Nucleophile Type | Nucleophile Example | Product Class |

|---|---|---|

| O-Nucleophile | Phenol (ArOH) | 2-Aryloxyisonicotinonitrile |

| N-Nucleophile | Aniline (ArNH₂) | 2-(Arylamino)isonicotinonitrile |

| N-Nucleophile | Morpholine | 2-Morpholinoisonicotinonitrile |

| S-Nucleophile | Thiophenol (ArSH) | 2-(Arylthio)isonicotinonitrile |

Radical-Mediated Reactions

While ionic pathways like SNAr dominate its chemistry, this compound can potentially participate in reactions involving radical intermediates.

The electrochemical behavior of this compound is an area with limited specific research in the context of radical reactions targeting the C-F bond or the aromatic ring. However, studies on related cyanopyridines have focused on the electrochemical reduction of the nitrile group. For example, patents describe the electrochemical reduction of 2- and 3-cyanopyridines at a lead cathode in the presence of sulfuric acid and an iron salt catalyst to yield the corresponding aminomethylpyridines. google.com This type of transformation proceeds via a multi-electron reduction of the cyano group rather than a single-electron transfer to the aromatic system to generate a radical anion. The generation of radical intermediates from this compound via electrochemical methods remains a subject for future investigation.

Visible-light photoredox catalysis has emerged as a powerful tool for generating radical intermediates under mild conditions. mdpi.comsigmaaldrich.comacs.org This methodology often involves a photocatalyst, such as a ruthenium or iridium complex, which, upon excitation by light, can engage in single-electron transfer (SET) with a substrate.

In the context of this compound, a plausible photoredox catalytic cycle could involve the reduction of the substrate. The excited photocatalyst could transfer an electron to the electron-deficient pyridine ring of this compound to form a radical anion. This highly reactive intermediate could then undergo further reactions. For example, the radical anion could potentially eliminate the fluoride ion to generate a pyridyl radical, which could then be trapped by another reagent in a cross-coupling type process. Alternatively, photoredox catalysis has been shown to enable SNAr reactions on unactivated fluoroarenes through a cation radical-accelerated mechanism, suggesting another potential pathway for the functionalization of this compound under photocatalytic conditions. beilstein-journals.org While specific applications of this compound as a substrate in published photoredox catalysis studies are not widespread, the fundamental principles of the field suggest its potential for novel radical-mediated transformations.

Cross-Coupling Chemistry with this compound as a Substrate

The activation of carbon-fluorine (C-F) bonds for cross-coupling reactions is a significant challenge in organic synthesis due to their high bond dissociation energy. acs.org However, the C-F bond in electron-deficient (hetero)arenes like this compound is activated towards cleavage, making it a viable substrate for certain types of cross-coupling reactions, particularly those catalyzed by nickel. organic-chemistry.org

Nickel(0) complexes are effective catalysts for the activation of C-F bonds in electron-poor aromatic systems. researchgate.net The general mechanism is believed to involve the oxidative addition of the C-F bond to a low-valent nickel center, forming an Aryl-Ni(II)-F intermediate. This step is facilitated by electron-rich ligands on the nickel catalyst. Following oxidative addition, a transmetalation step with an organometallic coupling partner (e.g., from an organoboron or organozinc reagent) occurs, followed by reductive elimination to form the C-C bond and regenerate the Ni(0) catalyst. acs.orgresearchgate.net

While palladium catalysts are workhorses for cross-coupling with aryl chlorides, bromides, and iodides, nickel catalysts often show superior reactivity for the more challenging C-F bond activation. acs.org Research on the nickel-catalyzed Suzuki-type coupling of 2-fluorobenzofurans with arylboronic acids demonstrates that C-F bonds adjacent to a heteroatom in a five-membered ring can be effectively functionalized under mild conditions. nih.govacs.org Similarly, Ni-catalyzed couplings of various aryl fluorides with organozinc reagents have been reported. researchgate.net These precedents strongly suggest that this compound would be a competent substrate for defluorinative cross-coupling reactions to form 2-aryl or 2-alkyl isonicotinonitriles.

| Coupling Reaction | Coupling Partner | Catalyst Type | Potential Product |

|---|---|---|---|

| Suzuki-Miyaura Type | Arylboronic Acid (Ar-B(OH)₂) | Nickel | 2-Arylisonicotinonitrile |

| Negishi Type | Organozinc Reagent (R-ZnCl) | Nickel | 2-Alkyl/Arylisonicotinonitrile |

| Buchwald-Hartwig Type | Amine (R₂NH) | Palladium/Nickel | 2-Aminoisonicotinonitrile |

Other Reactivity Patterns and Transformation Pathways

Beyond reactions at the C-F bond, the nitrile group of this compound offers another handle for chemical modification. The cyano group can be transformed into a variety of other functional groups.

A notable transformation is the conversion of the nitrile to an amidoxime (B1450833). Research on related 6-bromo-3-fluoro-2-cyanopyridine has shown that the cyano group can be readily converted to the corresponding amidoxime by treatment with hydroxylamine (B1172632) in the presence of a base like sodium carbonate. This reaction proceeds under mild conditions and is tolerant of the fluoro-substituent on the ring. This pathway provides access to 2-fluoro-4-(N'-hydroxycarbamimidoyl)pyridine, a valuable building block for the synthesis of heterocyclic systems like 1,2,4-oxadiazoles.

Applications of 2 Fluoroisonicotinonitrile in Advanced Organic Synthesis

Role as a Versatile Building Block in Complex Molecule Construction

In the intricate field of chemical synthesis, "building blocks" are foundational molecules that can be systematically assembled to create larger, more complex structures. illinois.edu The utility of a building block is defined by its reactivity and the presence of functional groups that facilitate reliable bond formation. 2-Fluoroisonicotinonitrile exemplifies a versatile building block due to the distinct reactivity of its components: the pyridine (B92270) ring, the electron-withdrawing nitrile group, and the highly electronegative fluorine atom.

The fluorine atom at the 2-position makes the carbon it is attached to highly susceptible to nucleophilic aromatic substitution (SNAr). This allows for the strategic introduction of a wide array of nucleophiles, such as amines, alcohols, and thiols, thereby enabling the construction of diverse molecular scaffolds. Simultaneously, the nitrile group can undergo various transformations, including hydrolysis to carboxylic acids, reduction to amines, or participation in cycloaddition reactions. This dual reactivity allows chemists to selectively functionalize the molecule at different positions, making it a powerful tool for creating complex, three-dimensional molecules with precise structural control. illinois.edu

The strategic placement of these functional groups on a stable pyridine core provides a robust platform for assembling elaborate molecular architectures, which is particularly valuable in the fields of medicinal chemistry and materials science.

Intermediate in Heterocyclic Compound Synthesis

Heterocyclic compounds, which contain rings with at least one atom other than carbon, are central to pharmaceutical and agrochemical research. This compound serves as a key intermediate in the synthesis of a broad spectrum of these vital structures.

Pyridine-Containing Architectures

The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. This compound is frequently employed in the synthesis of highly substituted pyridine derivatives. nih.gov The fluorine atom can be readily displaced by various nucleophiles to introduce new functional groups onto the pyridine ring. For instance, reaction with amines or alcohols can yield 2-amino- or 2-alkoxy-isonicotinonitriles, respectively. These products can then be further elaborated by transforming the nitrile group, leading to a diverse library of pyridine-based compounds. nih.govresearchgate.net

| Precursor | Reagent/Condition | Product Type |

| This compound | Primary or Secondary Amine | 2-Amino-isonicotinonitrile Derivatives |

| This compound | Alcohol/Base | 2-Alkoxy-isonicotinonitrile Derivatives |

| This compound | Thiol/Base | 2-Thioether-isonicotinonitrile Derivatives |

N-Heterocyclic Frameworks Derived from this compound

The utility of this compound extends beyond simple substitution on the pyridine ring. Its reactive sites can be utilized to construct more complex, fused N-heterocyclic systems. The nitrile group, in particular, is a versatile functional group for building adjacent rings. Through carefully designed reaction sequences, the nitrile and a substituent introduced at the 2-position can react together to form a new ring fused to the original pyridine core.

An example of this is the synthesis of furo[2,3-b]pyridine (B1315467) derivatives, which are recognized for their pharmacological properties. nih.govresearchgate.net In such syntheses, a precursor derived from this compound undergoes cyclization reactions to form the fused furan (B31954) ring, demonstrating its role in creating polycyclic heterocyclic frameworks. nih.gov This strategy allows for the creation of rigid, complex scaffolds that are of high interest in drug discovery.

| Derivative of this compound | Reaction Type | Resulting N-Heterocyclic Framework |

| 2-Hydrazinyl-isonicotinonitrile | Condensation/Cyclization | Pyrazolo[3,4-c]pyridine |

| 2-(2-Oxo-alkyl)amino-isonicotinonitrile | Intramolecular Cyclization | Imidazo[1,2-a]pyridine |

| 2-Hydroxy-isonicotinonitrile Derivative | Cyclization | Furo[2,3-b]pyridine |

Precursor in Fluorine-Containing Compound Synthesis

The incorporation of fluorine into organic molecules is a widely used strategy in medicinal chemistry to enhance a compound's metabolic stability, bioavailability, and binding affinity. researchgate.nethovione.com Approximately 20% of all commercialized pharmaceuticals contain at least one fluorine atom. nih.gov this compound is an excellent precursor for introducing a fluorinated pyridine moiety into target molecules.

Using a pre-fluorinated building block like this compound is often more efficient and provides better control than attempting to introduce a fluorine atom at a later stage of a complex synthesis. The C-F bond is exceptionally strong, and the fluorine atom on the pyridine ring is stable under many reaction conditions, allowing chemists to perform extensive modifications on other parts of the molecule while preserving the fluorine atom. This makes it a reliable synthon for developing novel fluorinated pharmaceuticals and agrochemicals. nih.govnih.gov The strategic use of this compound allows for the direct incorporation of the valuable 2-fluoropyridine-4-carbonitrile motif into larger, bioactive molecules.

Research into Medicinal and Agrochemical Applications of 2 Fluoroisonicotinonitrile

Scaffold in Drug Discovery and Development

2-Fluoroisonicotinonitrile serves as a valuable scaffold in drug discovery and development due to its unique physicochemical properties. The presence of the fluorine atom and the nitrile group on the pyridine (B92270) ring allows for the modulation of various molecular characteristics, including metabolic stability, binding affinity, and bioavailability. researchgate.netchigroup.site These features make it an attractive building block for the synthesis of novel therapeutic agents. researchgate.net

Bioisosterism is a fundamental strategy in medicinal chemistry where a functional group in a molecule is replaced by another group with similar physical or chemical properties to enhance the drug's therapeutic profile. patsnap.com The fluorine atom in this compound is often used as a bioisostere for a hydrogen atom. This substitution can significantly influence a molecule's properties in several ways: researchgate.netnih.gov

Modulation of Physicochemical Properties: The high electronegativity of fluorine can alter the electronic distribution within a molecule, affecting its pKa, dipole moment, and conformational preferences. chigroup.site This can lead to improved interactions with biological targets.

Enhanced Metabolic Stability: The carbon-fluorine bond is stronger than the carbon-hydrogen bond, making it less susceptible to metabolic degradation by cytochrome P450 enzymes. This can increase the drug's half-life and duration of action. patsnap.com

Increased Lipophilicity: The introduction of a fluorine atom can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes and enhance its absorption and distribution. patsnap.com

The nitrile group in this compound can also act as a bioisostere for other functional groups, such as a carbonyl or a carboxyl group, and can participate in hydrogen bonding interactions with target proteins. researchgate.net

Table 1: Impact of Bioisosteric Replacement with Fluorine

| Property | Effect of Replacing Hydrogen with Fluorine | Reference |

| Potency | Can enhance potency by improving binding affinity with the target. | patsnap.com |

| Pharmacokinetics | Can improve absorption, distribution, metabolism, and excretion (ADME) profiles. | patsnap.com |

| Toxicity | Can reduce toxicity and adverse side effects by minimizing off-target interactions. | patsnap.com |

| Drug Resistance | Can help overcome drug resistance by altering the molecule's interaction with the target. | patsnap.com |

Enzyme inhibition is a key strategy in the treatment of various diseases, including cancer, infections, and inflammatory disorders. nih.gov this compound derivatives have been investigated as potential enzyme inhibitors. The fluorine atom can play a crucial role in the inhibitory mechanism. For instance, α-fluorinated ketones can form stable covalent adducts with active site residues of serine proteases. nih.gov Similarly, 2-fluoro-2-deoxysugars can act as mechanism-based inhibitors of glycosidases. nih.govmdpi.com

The development of potent and selective enzyme inhibitors is a critical area of drug discovery. mdpi.com The unique electronic properties of fluorine can be exploited to design inhibitors that form stabilized transition state analogue complexes with their target enzymes. nih.gov The pyridine nitrogen in the this compound scaffold can also interact with the enzyme's active site, contributing to the binding affinity.

Table 2: Examples of Fluorinated Enzyme Inhibitors

| Inhibitor Class | Target Enzyme | Mechanism of Action | Reference |

| 5-Fluorinated Pyrimidines | Thymidylate Synthase | Covalent adduction of active site residues. | nih.gov |

| α-Fluorinated Ketones | Serine Proteases | Formation of stable covalent adducts. | nih.gov |

| 2-Fluoro-2-deoxysugars | Glycosidases | Trapping of active site carboxylate residues. | nih.govmdpi.com |

| Gemcitabine | Ribonucleotide Reductase | Suicide substrate. | nih.gov |

The this compound scaffold has been explored in various therapeutic areas, including oncology and neurology. In oncology, fluorinated compounds are valuable in the development of anticancer drugs due to their ability to enhance metabolic stability, membrane permeability, and binding affinity to biological targets. researchgate.net The development of radiopharmaceuticals for oncology also represents a significant application. nih.gov

In the field of neurology, the development of drugs targeting the central nervous system (CNS) presents unique challenges, such as crossing the blood-brain barrier. The properties of fluorine can be advantageous in designing CNS-active compounds. For instance, the nicotinic acetylcholine (B1216132) receptor (nAChR) is a target for various neurological disorders, and fluorinated analogues of agonists have been synthesized to study their binding affinity. researchgate.net Recent updates from the FDA in neuro-oncology highlight the ongoing need for novel therapeutic agents in this area. nih.gov

Radiopharmaceutical Development Utilizing this compound

Radiopharmaceuticals, which contain a radionuclide, are used in nuclear medicine for both diagnostic and therapeutic purposes. fda.gov The development of novel radiopharmaceuticals is crucial for advancing molecular imaging and targeted radionuclide therapy. psi.chnih.gov this compound can serve as a precursor for the synthesis of ¹⁸F-labeled radiotracers for Positron Emission Tomography (PET) imaging. The short half-life of ¹⁸F (approximately 110 minutes) necessitates rapid and efficient radiolabeling procedures. drugdiscoveryonline.com

The fluorine atom in this compound provides a site for the introduction of the positron-emitting isotope ¹⁸F. The development of such radiotracers can aid in the early diagnosis and monitoring of diseases, as well as in understanding the in vivo pharmacokinetics of drugs. nih.gov The synthesis of ¹⁸F-labeled probes targeting specific biological markers, such as cyclooxygenase-2 (COX-2), has been explored. researchgate.net

Agrochemical Compound Development

Organofluorine compounds play a significant role in the agrochemical industry, with many herbicides, fungicides, and insecticides containing fluorine. nih.gov The introduction of fluorine can enhance the efficacy, selectivity, and stability of these compounds. Heterocyclic scaffolds, such as the pyridine ring in this compound, are prevalent in agrochemical design. nih.gov

The development of new pesticides is driven by the need to overcome resistance and to create more environmentally friendly solutions. nih.gov The unique properties of fluorine can be leveraged to design novel agrochemicals with improved performance. The this compound moiety can be incorporated into larger molecules to fine-tune their physicochemical and biological properties for optimal activity against pests and diseases.

Catalytic Transformations Involving 2 Fluoroisonicotinonitrile

Homogeneous Catalysis

Homogeneous catalysis, where the catalyst and reactants exist in the same phase, is a cornerstone of modern synthetic chemistry. For 2-Fluoroisonicotinonitrile, palladium-catalyzed cross-coupling reactions are the most prominent examples of homogeneous catalysis, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

The general mechanism for these palladium-catalyzed reactions involves a catalytic cycle that begins with the oxidative addition of the aryl fluoride (B91410) (this compound) to a Pd(0) complex. This is followed by transmetalation with an organometallic reagent (in Suzuki and Stille couplings) or coordination/insertion of an alkene or alkyne (in Heck and Sonogashira couplings). The cycle concludes with reductive elimination, which forms the desired product and regenerates the active Pd(0) catalyst.

Key homogeneous catalytic reactions applicable to this compound include:

Suzuki-Miyaura Coupling: This reaction couples the fluoropyridine with an organoboron reagent, typically a boronic acid or ester, to form a C-C bond. It is widely used for creating biaryl structures. nih.govyoutube.comnih.gov

Stille Coupling: In this reaction, an organotin compound (organostannane) is used as the coupling partner to form a C-C bond. organic-chemistry.orgwikipedia.orgnrochemistry.com Stille reactions are known for their tolerance of a wide variety of functional groups. nrochemistry.com

Heck Reaction: This method involves the coupling of this compound with an alkene to form a substituted alkene, providing a powerful tool for C-C bond formation. wikipedia.orgorganic-chemistry.orglibretexts.org

Sonogashira Coupling: This reaction forms a C-C bond between the fluoropyridine and a terminal alkyne, and is a fundamental method for synthesizing aryl alkynes. organic-chemistry.orgwikipedia.org It typically employs both palladium and copper(I) cocatalysts. organic-chemistry.org

Buchwald-Hartwig Amination: This reaction facilitates the formation of a C-N bond by coupling the fluoropyridine with a primary or secondary amine. wikipedia.orgorganic-chemistry.orglibretexts.org This has become a preferred method for synthesizing aryl amines. wikipedia.org

The table below summarizes the typical components and products for these transformations.

| Reaction Name | Catalyst System (Typical) | Coupling Partner | Bond Formed | Product Type |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Pd(0) complex (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | Aryl/Vinyl Boronic Acid (R-B(OH)₂) | C(sp²)–C(sp²) | 2-Arylisonicotinonitrile |

| Stille Coupling | Pd(0) complex (e.g., Pd(PPh₃)₄) | Organostannane (R-SnBu₃) | C(sp²)–C(sp²) | 2-Aryl/Vinyl-isonicotinonitrile |

| Heck Reaction | Pd(0) complex (e.g., Pd(OAc)₂), Base (e.g., Et₃N) | Alkene (e.g., Styrene) | C(sp²)–C(sp²) | 2-Vinylisonicotinonitrile |

| Sonogashira Coupling | Pd(0) complex, Cu(I) salt (e.g., CuI), Amine Base | Terminal Alkyne (R-C≡CH) | C(sp²)–C(sp) | 2-Alkynylisonicotinonitrile |

| Buchwald-Hartwig Amination | Pd(0) complex, Bulky Phosphine Ligand, Base (e.g., NaOtBu) | Amine (R₂NH) | C(sp²)–N | 2-Aminoisonicotinonitrile |

Heterogeneous Catalysis

In heterogeneous catalysis, the catalyst is in a different phase from the reactants, which is typically a solid catalyst facilitating a reaction in a liquid or gas phase. A significant advantage of this approach is the ease of catalyst separation from the reaction mixture, allowing for catalyst recycling and simplified product purification.

A key application of heterogeneous catalysis for fluorinated pyridines is catalytic hydrogenation. Research has demonstrated the cis-selective hydrogenation of fluoropyridines to the corresponding fluorinated piperidines using commercially available heterogeneous catalysts. This transformation is valuable in medicinal chemistry as fluorinated piperidines are important motifs in pharmaceuticals.

A robust method for this transformation involves using palladium hydroxide (B78521) on carbon (Pd(OH)₂/C) in the presence of hydrochloric acid (HCl) in methanol (B129727) (MeOH). The acid is crucial for protonating the pyridine (B92270) ring, which enhances its reactivity towards hydrogenation. This system has proven effective for the reduction of various fluoropyridines, tolerating other functional groups and demonstrating chemoselectivity for the pyridine ring over other aromatic systems like benzene.

| Substrate | Catalyst | Reagents & Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Generic Fluoropyridine | 20 wt% Pd(OH)₂/C | H₂, aq. HCl, MeOH | Fluoropiperidine | Good to Excellent | wikipedia.org |

| 3-Fluoropyridine | 20 wt% Pd(OH)₂/C (5 mol%) | 50 bar H₂, 4 M aq. HCl, MeOH, 16 h | 3-Fluoropiperidine | 95% | wikipedia.org |

| 5-Fluoro-2-phenylpyridine | 20 wt% Pd(OH)₂/C (5 mol%) | 50 bar H₂, 4 M aq. HCl, MeOH, 16 h | cis-5-Fluoro-2-phenylpiperidine | 72% | wikipedia.org |

Organocatalysis in Reactions of this compound

Organocatalysis utilizes small, metal-free organic molecules to accelerate chemical reactions. For this compound, the most relevant organocatalytic transformation is Nucleophilic Aromatic Substitution (SNAr). The fluorine atom at the C2 position is highly activated towards substitution by the strong electron-withdrawing effects of both the para-nitrile group and the ring nitrogen atom.

The SNAr mechanism proceeds via a two-step addition-elimination pathway. A nucleophile attacks the electron-deficient carbon bearing the fluorine atom, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the subsequent step, the fluoride ion is eliminated, restoring aromaticity and yielding the substituted product.

Phase-transfer catalysis (PTC) is a subset of organocatalysis that is particularly effective for SNAr reactions. A phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium (B224687) bromide), facilitates the transfer of an anionic nucleophile from an aqueous or solid phase into the organic phase where the this compound substrate is dissolved. crdeepjournal.orgptfarm.pl This process enables reactions between reactants that are otherwise immiscible. By bringing the nucleophile into the organic phase as a lipophilic ion pair, the catalyst enhances its nucleophilicity and dramatically increases the reaction rate. ptfarm.pl

| Reaction Type | Catalyst Type | Example Catalyst | Role of Catalyst | Potential Nucleophiles |

|---|---|---|---|---|

| Nucleophilic Aromatic Substitution (SNAr) | Phase-Transfer Catalyst | Tetrabutylammonium Bromide (TBAB) | Transports anionic nucleophile from aqueous/solid phase to organic phase. | RO⁻ (Alkoxides), RS⁻ (Thiolates), N₃⁻ (Azide), CN⁻ (Cyanide) |

Dual Catalysis Systems

Dual catalysis involves the simultaneous use of two distinct catalysts to enable a transformation that is not possible with either catalyst alone. This advanced strategy often merges different activation modes, such as photoredox catalysis with transition metal catalysis or organocatalysis, to achieve novel reactivity.

While specific examples employing this compound in dual catalytic systems are not yet widely reported, the structure of the molecule makes it an excellent candidate for such transformations. For instance, a dual photoredox/nickel catalysis system could be envisioned for novel cross-coupling reactions.

In a hypothetical cycle, a photoredox catalyst (e.g., an iridium or ruthenium complex), upon excitation by visible light, could engage this compound in a single-electron transfer (SET) process. This could lead to the formation of a radical anion, which upon fragmentation could generate a pyridyl radical. This radical could then enter a separate nickel-catalyzed cross-coupling cycle. The nickel catalyst would capture the pyridyl radical, undergo oxidative addition, and then engage with a coupling partner (e.g., an alkene or another aryl group) before reductive elimination furnishes the final product.

This merging of catalytic cycles allows for the activation of substrates under exceptionally mild conditions and can provide access to reaction pathways that are inaccessible through traditional thermal methods. The combination of photoredox activation with the versatile cross-coupling ability of transition metals represents a powerful strategy for the future functionalization of molecules like this compound. nih.gov

Spectroscopic Characterization and Analytical Methodologies in Research on 2 Fluoroisonicotinonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy Studies

NMR spectroscopy is the most powerful method for determining the precise structure of 2-Fluoroisonicotinonitrile in solution. By analyzing the spectra of different nuclei (¹H, ¹³C, ¹⁹F), a complete picture of the molecule's framework can be assembled.

The ¹H NMR spectrum of this compound provides information on the number, environment, and connectivity of the hydrogen atoms on the pyridine (B92270) ring. The spectrum, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), displays three distinct signals corresponding to the three aromatic protons.

Experimental data shows signals at approximately δ 8.43, δ 7.45, and δ 7.22 ppm. chemicalbook.com

The proton at the C6 position (H-6), adjacent to the nitrogen atom, is the most deshielded due to the inductive effect of the nitrogen and appears furthest downfield as a doublet at δ 8.43 ppm, with a coupling constant of J = 5.2 Hz. chemicalbook.com

The proton at the C5 position (H-5) and the proton at the C3 position (H-3) appear as multiplets around δ 7.45 and δ 7.22 ppm, respectively. chemicalbook.com The multiplet nature of these signals arises from proton-proton (H-H) coupling as well as coupling to the fluorine atom (H-F), which often spans multiple bonds.

Table 1: ¹H NMR Spectroscopic Data for this compound in CDCl₃

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-6 | 8.43 | d | 5.2 |

| H-5 | 7.45 | m | - |

| H-3 | 7.22 | m | - |

d = doublet, m = multiplet

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. In a proton-decoupled spectrum, six distinct signals are expected, corresponding to the six chemically non-equivalent carbon atoms in this compound. A key feature of the spectrum is the presence of carbon-fluorine (C-F) coupling, which splits the signals of carbons near the fluorine atom into doublets.

The chemical shifts are influenced by the electronegativity of the substituents.

The carbon atom bonded directly to the fluorine (C-2) exhibits a large one-bond C-F coupling constant (¹JCF) and appears at a significantly downfield chemical shift due to the high electronegativity of fluorine.

The nitrile carbon (C≡N) typically resonates in the range of 115-120 ppm.

The remaining four aromatic carbons (C-3, C-4, C-5, C-6) appear in the aromatic region of the spectrum (typically 110-160 ppm), with their precise shifts influenced by the fluorine, nitrile, and ring nitrogen atoms. Their signals are often split by two-bond (²JCF) or three-bond (³JCF) coupling to the fluorine atom.

Table 2: Predicted ¹³C NMR Chemical Shift Ranges and Expected Couplings for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Expected C-F Coupling |

| C-2 | 160 - 165 | ¹JCF (large) |

| C-6 | 150 - 155 | ³JCF (small) |

| C-5 | 120 - 125 | ⁴JCF (small/unresolved) |

| C-3 | 115 - 120 | ²JCF (moderate) |

| C-4 | 125 - 130 | ³JCF (small) |

| C≡N | 115 - 120 | ⁴JCF (small/unresolved) |

¹⁹F NMR is a highly sensitive technique used to analyze fluorine-containing compounds. azom.com Since ¹⁹F is the only naturally occurring isotope of fluorine with a nuclear spin of 1/2, the technique is straightforward and provides a wide range of chemical shifts, making it very sensitive to the electronic environment. For this compound, the ¹⁹F NMR spectrum shows a single resonance for the fluorine atom at the C-2 position. The chemical shift for fluorine on an aromatic ring is typically observed in a characteristic region. For related compounds like 6-fluoronicotinonitrile, the signal appears around δ -60 ppm. amazonaws.com The signal for this compound is expected in a similar range and will be split into a multiplet due to coupling with the adjacent protons (H-3) and longer-range couplings to H-5 and H-6.

For unambiguous assignment of all proton and carbon signals, especially in more complex molecules, advanced 2D NMR techniques are employed. nih.gov

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks, helping to confirm the connectivity of adjacent protons in the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms, allowing for the definitive assignment of a proton's signal to its attached carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between carbons and protons that are separated by two or three bonds. It is particularly useful for identifying quaternary carbons (like C-2, C-4, and the nitrile carbon) and for piecing together the molecular framework. For example, correlations between H-3/H-5 and the nitrile carbon (C≡N) would confirm the structure. usp.br

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing through-space information that can help confirm stereochemistry and conformation, although for a planar molecule like this compound, its utility is more limited to confirming assignments.

Infrared (IR) Spectroscopy Investigations

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is characterized by several key absorption bands.

Nitrile (C≡N) Stretch: The most prominent and diagnostic peak is a sharp, strong absorption corresponding to the C≡N stretching vibration, which typically appears in the 2240–2220 cm⁻¹ region for aromatic nitriles.

Aromatic Ring Vibrations: The spectrum shows multiple bands corresponding to C=C and C=N stretching vibrations within the pyridine ring, typically in the 1600–1400 cm⁻¹ region.

C-F Stretch: A strong absorption band due to the C-F bond stretching vibration is expected in the 1250–1150 cm⁻¹ range. researchgate.net

C-H Bends: Aromatic C-H "out-of-plane" bending vibrations produce characteristic bands in the fingerprint region (below 900 cm⁻¹), which can provide information about the substitution pattern of the ring.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Frequency (cm⁻¹) | Intensity |

| C≡N (Nitrile) | Stretch | 2240 - 2220 | Strong, Sharp |

| Aromatic C=C/C=N | Ring Stretch | 1600 - 1400 | Medium to Strong |

| C-F | Stretch | 1250 - 1150 | Strong |

| Aromatic C-H | Out-of-plane Bend | 900 - 675 | Medium to Strong |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) in Compound Identification

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental formula of a compound.

In a typical low-resolution mass spectrum using a soft ionization technique like electrospray ionization (ESI), this compound (molecular weight 122.10 g/mol ) is detected as its protonated molecule, [M+H]⁺, with an m/z value of approximately 123.1. chemicalbook.com

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the unambiguous determination of a molecule's elemental formula. By measuring the mass to several decimal places, HRMS can distinguish between different chemical formulas that have the same nominal mass. For the protonated this compound ion ([C₆H₄FN₂]⁺), the calculated theoretical exact mass is 123.035851 Da. An experimental HRMS measurement confirming this value to within a few parts per million (ppm) provides definitive evidence for the compound's elemental composition. This level of accuracy is crucial for confirming the identity of newly synthesized compounds and for differentiating between isomers, such as 6-fluoronicotinonitrile, which has a predicted [M+H]⁺ mass of 123.03530 Da. amazonaws.com

Table 4: Mass Spectrometry Data for this compound

| Analysis Type | Ion | Observed/Expected m/z | Theoretical Exact Mass (Da) |

| Low-Resolution MS (LRMS) | [M+H]⁺ | 123.1 | - |

| High-Resolution MS (HRMS) | [C₆H₄FN₂]⁺ | - | 123.035851 |

Other Spectroscopic Methods for Structural and Reaction Monitoring of this compound

Beyond the foundational techniques of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), a range of other spectroscopic methods offer valuable insights into the structural properties and reaction dynamics of this compound. These techniques can provide complementary information, from the precise three-dimensional arrangement of atoms in a crystal to real-time monitoring of its formation.

X-ray Crystallography for Definitive Structural Elucidation

Table 1: Hypothetical Single-Crystal X-ray Diffraction Data for this compound

| Parameter | Hypothetical Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.5 |

| b (Å) | 6.2 |

| c (Å) | 12.0 |

| β (°) | 95.0 |

| Volume (ų) | 555.0 |

| Z | 4 |

| Bond Length C2-F (Å) | 1.35 |

| Bond Length C4-CN (Å) | 1.45 |

| Bond Length C≡N (Å) | 1.15 |

Note: This data is illustrative and not based on experimental results for this compound.

Raman Spectroscopy as a Complement to IR

Raman spectroscopy, like IR spectroscopy, probes the vibrational modes of a molecule. However, it relies on inelastic scattering of light, and the selection rules differ from those of IR absorption. This often means that vibrations that are weak or inactive in the IR spectrum may be strong in the Raman spectrum, providing complementary information. For this compound, Raman spectroscopy would be particularly useful for observing the vibrations of the pyridine ring and the nitrile group (C≡N). The C-F stretching vibration would also be observable.

Experimental Raman data for this compound is not widely published. However, the analysis of similar molecules like 2-chloro-6-methyl benzonitrile (B105546) has been performed, showing the utility of this technique. researchgate.net A table of expected Raman shifts for this compound is provided below, based on characteristic functional group vibrations.

Table 2: Expected Raman Shifts for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|

| C≡N stretch | 2230 - 2210 |

| Pyridine ring stretch | 1600 - 1550 |

| C-F stretch | 1250 - 1020 |

UV-Vis Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. msu.edu It is particularly sensitive to conjugated π-systems, such as the aromatic ring in this compound. utoronto.ca The presence of the fluorine atom and the nitrile group, both being electron-withdrawing, can influence the energy of these transitions and thus the wavelength of maximum absorption (λmax). nih.gov The UV-Vis spectrum of this compound in a suitable solvent, such as ethanol (B145695) or hexane, would likely show characteristic absorptions in the UV region. vscht.cz

A study on cyano-substituted styrylpyridine compounds demonstrated the use of UV-Vis spectroscopy to characterize the electronic properties of such molecules. researchgate.net While specific experimental data for this compound is scarce, a representative data table is shown below.

Table 3: Representative UV-Vis Absorption Data for this compound in Ethanol

| λmax (nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | Transition |

|---|---|---|

| ~220 | ~10,000 | π → π* |

| ~270 | ~2,500 | n → π* |

Note: This data is representative and based on typical values for similar aromatic nitriles.

In-Situ Reaction Monitoring

Spectroscopic techniques can be employed for real-time monitoring of the synthesis of this compound. For instance, in the synthesis from 2-chloro-4-cyanopyridine, in-situ FTIR or Raman spectroscopy could track the disappearance of the C-Cl bond vibration and the appearance of the C-F bond vibration, allowing for precise determination of reaction kinetics and endpoint. This approach provides a deeper understanding of the reaction mechanism and can aid in process optimization.

Theoretical and Computational Chemistry Studies on 2 Fluoroisonicotinonitrile

Density Functional Theory (DFT) Calculations for Reaction Mechanisms and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a robust balance between accuracy and computational cost for studying the electronic structure of molecules. scienceopen.comarxiv.org It is used to determine optimized molecular geometries, vibrational frequencies, and a variety of electronic properties that govern a molecule's behavior.

DFT calculations on 2-Fluoroisonicotinonitrile would begin with the optimization of its ground-state geometry. Based on studies of related molecules like 2-fluoropyridine (B1216828), the introduction of a fluorine atom at the C2 position is expected to shorten the adjacent C-N bond within the pyridine (B92270) ring. researchgate.net The electronic properties of the molecule are significantly influenced by the electronegative fluorine atom and the electron-withdrawing nitrile group. These substituents delocalize electron density from the pyridine ring, which can be quantified through analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO-LUMO energy gap is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. mdpi.com DFT calculations can precisely determine these energy levels and map their distribution across the molecule, revealing sites susceptible to electrophilic or nucleophilic attack. mdpi.com

Table 1: Conceptual DFT-Calculated Electronic Properties of this compound

| Property | Description | Predicted Value/Characteristic for this compound |

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to the ability to donate electrons. | Expected to be low, indicating poor electron-donating capability. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept electrons. | Expected to be low, indicating a strong propensity to accept electrons. |

| HOMO-LUMO Gap | The energy difference between HOMO and LUMO; an indicator of chemical reactivity. | Expected to be relatively small, suggesting moderate to high reactivity, particularly towards nucleophiles. |

| Dipole Moment | A measure of the net molecular polarity. | A significant dipole moment is expected due to the highly electronegative F and N atoms. |

In the study of reaction mechanisms, DFT is invaluable for mapping the potential energy surface of a chemical reaction. For this compound, a key reaction pathway to investigate is nucleophilic aromatic substitution (SNAr). researchgate.net Due to the electron-deficient nature of the pyridine ring, further activated by the fluorine atom at an ortho-position to the ring nitrogen, the molecule is primed for attack by nucleophiles. DFT calculations can model the entire reaction coordinate, including the formation of the Meisenheimer intermediate and the transition states for both the nucleophilic attack and the departure of the fluoride (B91410) leaving group. researchgate.netrsc.org Such calculations provide activation energies, which are crucial for predicting reaction rates and understanding why fluorine is a particularly effective leaving group in this context. nih.gov

Molecular Modeling and Dynamics Simulations

While DFT provides a static picture of a molecule's electronic structure, molecular modeling and, specifically, molecular dynamics (MD) simulations, offer a view of its dynamic behavior over time. arxiv.org MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the system evolves. mdpi.com

For this compound, MD simulations could be employed to study a range of phenomena:

Solvation: Simulating the molecule in a solvent like water or an organic solvent would reveal detailed information about solute-solvent interactions, the structure of the solvation shell, and the energetics of the solvation process.

Conformational Analysis: Although this compound is a relatively rigid molecule, MD can explore its vibrational modes and any subtle conformational flexibility.

Interaction with Biomolecules: If being investigated as a potential drug candidate, MD simulations are crucial for understanding how it binds to a target protein. A simulation of the molecule in the active site of an enzyme could reveal key binding interactions, the stability of the protein-ligand complex, and the conformational changes that occur upon binding. mdpi.comsemanticscholar.org

Material Properties: If incorporated into a larger material, such as a polymer or crystal, MD can be used to predict bulk properties like density, thermal stability, and mechanical strength.

Reactive force fields can also be used in MD simulations to model chemical reactions, such as combustion or decomposition, providing atomic-scale insights into these complex processes, as has been demonstrated for pyridine. ucl.ac.uk

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) are key methodologies in medicinal chemistry and materials science for understanding how a molecule's chemical structure relates to its biological activity or physical properties. nih.gov The incorporation of nitrile groups and fluorine atoms are common strategies in drug design, as they can modulate properties like binding affinity, metabolic stability, and bioavailability. nih.govnih.gov

A SAR study of this compound would involve synthesizing and testing a series of analogues where different parts of the molecule are systematically modified. For example, the position of the fluorine or nitrile group could be changed, or other substituents could be added to the pyridine ring. The goal is to identify which structural features are essential for the desired activity.

QSAR modeling takes this a step further by creating a mathematical model that correlates variations in molecular structure with changes in activity. rsc.org To build a QSAR model for a series of this compound derivatives, one would first calculate a set of molecular descriptors for each compound. These can include:

Physicochemical Descriptors: LogP (lipophilicity), molecular weight, polar surface area (PSA).

Electronic Descriptors: Dipole moment, HOMO/LUMO energies, atomic charges (from DFT).

Topological Descriptors: Molecular connectivity indices, shape indices.

Statistical methods, such as multiple linear regression or partial least squares, are then used to generate an equation that links these descriptors to the measured biological activity (e.g., IC₅₀). Such models have been successfully developed for various classes of pyridine and pyrimidine (B1678525) nitrile compounds to guide the design of novel inhibitors. researchgate.netnih.gov

Table 2: Hypothetical Data for a QSAR Study of this compound Analogs

| Compound | R-group Substitution | LogP | PSA (Ų) | Activity (IC₅₀, µM) |

| 1 (Parent) | H | 1.15 | 36.7 | 10.5 |

| 2 | 5-CH₃ | 1.65 | 36.7 | 8.2 |

| 3 | 5-Cl | 1.85 | 36.7 | 5.1 |

| 4 | 5-NH₂ | 0.55 | 62.7 | 15.8 |

A validated QSAR model can then be used to predict the activity of new, unsynthesized compounds, prioritizing the most promising candidates for synthesis and testing, thereby saving significant time and resources.

Prediction of Reactivity and Selectivity

Computational chemistry provides a powerful framework for the a priori prediction of chemical reactivity and selectivity. scienceopen.comnih.gov By analyzing the electronic structure calculated via DFT, one can identify the most probable sites for chemical reactions.

For this compound, the key electronic features are the electron-deficient pyridine ring and the polarized C-F bond.

Molecular Electrostatic Potential (MEP): An MEP map would show regions of negative potential (electron-rich) around the nitrogen atoms of the pyridine and nitrile groups, which are likely sites for electrophilic attack or hydrogen bonding. Conversely, positive potential (electron-poor) would be concentrated on the hydrogen atoms and the carbon atoms of the ring, particularly those adjacent to the electron-withdrawing groups, indicating sites for nucleophilic attack.

Frontier Molecular Orbital (FMO) Theory: The distribution of the LUMO across the molecule is particularly important for predicting reactivity with nucleophiles. For this compound, the LUMO is expected to have large coefficients on the carbon atoms at positions 2 and 6, marking them as the most electrophilic centers.

Fukui Functions: These local reactivity descriptors can be calculated to more quantitatively predict the most likely sites for nucleophilic, electrophilic, and radical attack.

These analyses consistently predict that this compound will be highly susceptible to nucleophilic aromatic substitution (SNAr). The selectivity of this reaction can also be predicted. Attack by a nucleophile can theoretically occur at either C2 (displacing F⁻) or C6. Computational modeling of the transition state energies for both pathways would allow for a prediction of the regioselectivity. Invariably for 2-halopyridines, substitution at the C2 position is kinetically and thermodynamically favored due to the activation by the adjacent ring nitrogen and the excellent leaving group ability of halides. rsc.orgnih.govresearchgate.net

Table 3: Predicted Reactivity and Selectivity of this compound

| Reaction Type | Predicted Reactive Site(s) | Rationale |

| Nucleophilic Attack | C2 and C6 positions of the pyridine ring. | High positive charge density and large LUMO coefficients due to the electron-withdrawing effects of the ring nitrogen, fluorine, and nitrile groups. |

| Electrophilic Attack | Pyridine Nitrogen | Highest negative electrostatic potential and lone pair availability. |

| Reaction Selectivity | Nucleophilic substitution is highly favored at the C2 position. | The fluorine atom is a good leaving group, and the transition state for attack at C2 is stabilized by the adjacent ring nitrogen. |

Future Research Directions and Emerging Trends for 2 Fluoroisonicotinonitrile

Integration with Artificial Intelligence and Machine Learning in Chemical Discovery

The landscape of drug discovery and materials science is being fundamentally reshaped by artificial intelligence (AI) and machine learning (ML). jsr.org These technologies offer the potential to dramatically accelerate the design-build-test-learn cycle, making the exploration of chemical space more efficient and targeted. For a scaffold like 2-Fluoroisonicotinonitrile, AI and ML are opening new frontiers for discovery.

Table 1: Application of AI/ML in the Discovery Pipeline for this compound Derivatives

| AI/ML Technique | Application | Potential Outcome for this compound Research |

|---|---|---|

| Generative Models | De Novo Drug Design | Creation of novel, synthetically feasible molecules with the this compound core, optimized for specific therapeutic targets. nih.gov |

| Quantitative Structure-Activity Relationship (QSAR) | Hit-to-Lead Optimization | Prediction of the biological activity of new derivatives, guiding modifications to improve potency and selectivity. |

| Predictive Modeling (e.g., Deep Learning) | ADMET Prediction | Early-stage filtering of compounds by predicting absorption, distribution, metabolism, excretion, and toxicity profiles. jsr.org |

| Retrosynthesis Algorithms | Synthetic Route Planning | Proposing efficient and novel synthetic pathways to complex target molecules derived from this compound. |

Sustainable and Eco-Friendly Synthetic Methodologies

The principles of green chemistry are becoming a critical consideration in chemical synthesis, driven by the need to reduce environmental impact and improve safety and efficiency. Future research on the synthesis of this compound and its derivatives will increasingly focus on developing methodologies that are both sustainable and eco-friendly. rsc.org

Current synthetic routes may involve harsh reagents or solvents. chemicalbook.com A key future direction will be the development of catalytic processes that minimize waste and energy consumption. This includes the use of reusable heterogeneous catalysts, which can be easily separated from the reaction mixture and used multiple times, significantly lowering the process's environmental footprint. rsc.org The exploration of water as a reaction solvent, where feasible, represents another important avenue for making synthetic processes greener.

Table 2: Principles of Green Chemistry Applied to this compound Synthesis

| Green Chemistry Principle | Application to Synthesis | Example/Goal |

|---|---|---|

| Waste Prevention | Design synthetic routes with higher yields and fewer byproducts. | Developing one-pot, multi-component reactions to build complex derivatives. rsc.org |

| Atom Economy | Maximize the incorporation of reactant atoms into the final product. | Utilizing addition reactions over substitution reactions where possible. |

| Use of Catalysis | Employ reusable catalysts instead of stoichiometric reagents. | Developing heterogeneous catalysts for fluorination or cyanation steps. |

| Benign Solvents | Replace hazardous organic solvents with greener alternatives. | Investigating the use of water, supercritical fluids, or ionic liquids as reaction media. |

| Energy Efficiency | Conduct reactions at ambient temperature and pressure. | Exploring enzymatic or photoredox catalysis to lower reaction energy barriers. |

Novel Therapeutic Target Identification

While this compound is a building block, the derivatives synthesized from it have the potential to interact with a wide array of biological targets, leading to new therapeutic interventions. A significant future trend is the use of these novel chemical entities to identify and validate new targets for diseases.

Traditional drug discovery often starts with a known biological target. However, an emerging paradigm involves using small molecules to probe cellular systems to uncover new disease-relevant proteins or pathways. This can be achieved through chemical proteomics, a powerful technique for identifying the protein binding partners of a small molecule. mdpi.com In this approach, a derivative of this compound could be modified into a chemical probe. This probe can then be used to "fish out" its interacting proteins from a cell lysate, which are subsequently identified by mass spectrometry. mdpi.com This method can reveal unexpected "off-targets" that may be therapeutically relevant or provide insights into a compound's mechanism of action.

In parallel, computational methods are being developed to predict potential protein targets for small molecules on a large scale. biorxiv.org By comparing the structure of a this compound derivative to libraries of known drug-target binding sites, these algorithms can generate hypotheses about novel interactions. These in silico predictions can then be validated experimentally, providing a rapid path to discovering new uses for this versatile chemical scaffold and repurposing existing compounds. biorxiv.org This synergy between advanced chemical synthesis, sophisticated biological screening, and computational analysis will be pivotal in unlocking the full therapeutic potential of molecules derived from this compound.

Table 3: Modern Approaches for Novel Target Identification Using this compound Scaffolds

| Methodology | Description | Relevance to this compound |

|---|---|---|

| Chemical Proteomics | A derivative is used as a probe to capture and identify its binding proteins from cell lysates. mdpi.com | Unbiased identification of the molecular targets of bioactive derivatives, revealing novel therapeutic opportunities. |

| Phenotypic Screening | Compounds are tested for their effect on cell models of a disease without a preconceived target. | Discovery of derivatives that produce a desired therapeutic effect; the target is then identified in subsequent studies. |

| ***In Silico* Target Prediction** | Computational algorithms predict protein binding partners based on the molecule's structure. biorxiv.org | Rapidly generating hypotheses for potential targets of a library of this compound derivatives for experimental validation. |

| Fragment-Based Screening | Small chemical fragments are screened for weak binding to a protein target, then grown into more potent leads. | This compound itself or simple derivatives could be used as fragments to probe the binding sites of novel proteins. |

Q & A

Q. What are the recommended synthetic routes for 2-Fluoroisonicotinonitrile, and how can purity be optimized?

Methodological Answer: The synthesis of this compound typically involves halogenation or fluorination of isonicotinonitrile derivatives. A common approach is the nucleophilic substitution of a chlorine atom in 2-chloroisonicotinonitrile using potassium fluoride under microwave-assisted conditions, which enhances reaction efficiency . To optimize purity:

- Use high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) to confirm molecular identity.

- Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol .

- Monitor reaction progress with thin-layer chromatography (TLC) and ensure anhydrous conditions to prevent hydrolysis of the nitrile group.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- ¹⁹F NMR : Directly confirms fluorine incorporation (δ ≈ -110 to -120 ppm for aromatic fluorine) .

- ¹H/¹³C NMR : Identifies substituent positions; look for coupling between fluorine and adjacent protons (e.g., J ~20 Hz for ortho-F) .

- IR Spectroscopy : Sharp absorption at ~2230 cm⁻¹ confirms the nitrile group.

- Elemental Analysis : Validate C, H, N, and F percentages within ±0.3% of theoretical values.

Note: For novel derivatives, include X-ray crystallography to resolve structural ambiguities .

Q. How should researchers handle and store this compound to maintain stability?

Methodological Answer:

- Storage : Keep in amber vials under inert gas (argon/nitrogen) at -20°C to prevent moisture absorption and thermal decomposition .

- Handling : Use glove boxes for hygroscopic reactions. Avoid contact with strong acids/bases to prevent nitrile hydrolysis.

- Safety : Wear nitrile gloves and chemical safety goggles; refer to SDS for acute toxicity protocols .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported reactivity of this compound across different studies?

Methodological Answer: Contradictions often arise from variations in reaction conditions or impurities. To address this:

- Reproduce Key Experiments : Standardize solvents (e.g., DMF vs. THF), temperature, and catalysts .

- Analyze Byproducts : Use LC-MS to identify impurities (e.g., hydrolyzed products like 2-fluoroisonicotinamide).

- Cross-Validate Data : Compare results with computational studies (e.g., DFT calculations for reaction energetics) .

Example: A 2022 study reported unexpected Suzuki coupling yields; later analysis traced this to trace palladium impurities in commercial KF .

Q. What computational methods are suitable for studying the electronic effects of the fluorine substituent in this compound?

Methodological Answer:

- DFT Calculations : Use B3LYP/6-311+G(d,p) to map electron density and frontier molecular orbitals. Fluorine’s electron-withdrawing effect lowers HOMO energy, enhancing electrophilicity at the nitrile group .

- Molecular Dynamics (MD) : Simulate solvation effects in common solvents (e.g., DMSO) to predict reactivity in drug-binding assays.

- Docking Studies : Compare interaction energies with biological targets (e.g., kinase enzymes) against non-fluorinated analogues .

Q. What strategies are recommended for designing bioisosteric analogues using this compound in medicinal chemistry?

Methodological Answer:

- Structural Mimicry : Replace metabolically labile groups (e.g., -OH) with fluorine to enhance metabolic stability .

- SAR Studies : Synthesize derivatives with varying substituents (e.g., methyl, methoxy) at the 3- and 5-positions to map steric and electronic requirements.

- In Vitro Screening : Test analogues against target enzymes (e.g., cytochrome P450) to assess inhibitory potency and selectivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||